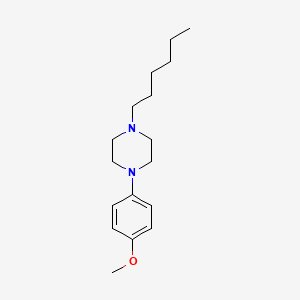

1-Hexyl-4-(4-methoxyphenyl)piperazine

Description

1-Hexyl-4-(4-methoxyphenyl)piperazine is a chemical compound with the molecular formula C17H28N2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals, agrochemicals, and dyestuffs. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes .

Properties

IUPAC Name |

1-hexyl-4-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-3-4-5-6-11-18-12-14-19(15-13-18)16-7-9-17(20-2)10-8-16/h7-10H,3-6,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMANVZDJHFPLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1-Hexyl-4-(4-Methoxyphenyl)piperazine

Alkylation-Coupling Sequential Approach

Synthesis of 1-Hexylpiperazine

Piperazine undergoes monoalkylation with hexyl bromide in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base. Stoichiometric control (1:1 molar ratio of piperazine to hexyl bromide) minimizes di-alkylation. The reaction proceeds at 80°C for 12 hours, yielding 1-hexylpiperazine with 65–70% efficiency after recrystallization from ethanol.

Reaction Conditions

Cyclization-Alkylation Route

Synthesis of 4-Methoxyphenylpiperazine Dihydrobromide

Adapting the method from CN1616440A, dibromoethylamine hydrobromate (synthesized from diethanolamine and 40% HBr) reacts with para-anisidine in methanol under reflux. The product, 4-methoxyphenylpiperazine dihydrobromide, is isolated in 60–66% yield after recrystallization.

Reaction Conditions

Alkylation with Hexyl Bromide

The dihydrobromide salt is neutralized with aqueous NaOH, and the free base reacts with hexyl bromide in ethanol at 90°C for 6 hours. The final product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Conditions

Comparative Analysis of Synthetic Routes

| Method | Steps | Key Advantages | Yield | Challenges |

|---|---|---|---|---|

| Alkylation-Coupling | 2 | High regioselectivity, scalable | 75% | Palladium catalyst cost |

| Cyclization-Alkylation | 2 | High yield, avoids coupling chemistry | 82% | Handling HBr, multi-step purification |

Optimization Strategies

Solvent and Base Selection

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

1-Hexyl-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hexyl chain, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the piperazine ring or the methoxy group, depending on the conditions.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid, while reduction could produce hexylamine derivatives.

Scientific Research Applications

1-Hexyl-4-(4-methoxyphenyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, 1-Hexyl-4-(4-methoxyphenyl)piperazine is explored for its potential as a drug candidate.

Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, enzymes, and other proteins. The methoxy group and hexyl chain contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

1-Hexyl-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

1-Benzylpiperazine: Known for its stimulant effects, it is used recreationally and has been studied for its psychoactive properties.

1-(3,4-Methylenedioxybenzyl)piperazine: Another recreational drug with stimulant effects, often compared to 1-Benzylpiperazine.

1-(3-Trifluoromethylphenyl)piperazine: Used in research for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

The uniqueness of 1-Hexyl-4-(4-methoxyphenyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and methoxy group differentiate it from other piperazine derivatives, influencing its reactivity and interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Hexyl-4-(4-methoxyphenyl)piperazine, and what methodological considerations are critical for yield optimization?

- Answer : The compound is typically synthesized via coupling reactions between benzoic acids and N-(4-methoxyphenyl)piperazine. A key method involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent, with 1-hydroxy-7-azabenzotriazole (HOAt) as a coupling reagent and trifluoroacetic acid (TFA) as an activator . Yield optimization requires careful control of stoichiometric ratios, reaction temperature (often ambient to 60°C), and purification via column chromatography or recrystallization. Modifications, such as beta-cyclodextrin inclusion, may reduce toxicity but can lower biological activity, necessitating structural tuning .

Q. How is 1-Hexyl-4-(4-methoxyphenyl)piperazine structurally characterized in academic research?

- Answer : Structural characterization employs spectral data (NMR, IR, MS) and elemental analysis to confirm molecular composition. X-ray crystallography is critical for resolving supramolecular interactions, such as hydrogen bonding (e.g., C–H⋯O bonds) and aromatic stacking, which influence crystallization patterns . For example, disordered aroyl rings in halogenated derivatives require high-resolution crystallography to resolve occupancy ratios .

Q. What in vitro models are used to screen the biological activity of this compound?

- Answer : Common models include:

- Infiltration anesthesia assays : Evaluated in rodent models to measure anesthetic duration and depth, with data standardized using mean indexes and standard deviations .

- Enzyme inhibition studies : Carbonic anhydrase I/II isoenzymes or tubulin polymerization assays (e.g., for antitumor activity) .

- Cytotoxicity screening : Cell viability assays (e.g., MTT) on cancer lines like HCT116, with IC50 values calculated to assess potency .

Advanced Research Questions

Q. How do structural modifications to the piperazine core impact pharmacological activity and toxicity profiles?

- Answer : Substituents on the piperazine ring dictate target selectivity and activity. For example:

- Hexyl chains : Enhance lipophilicity, improving blood-brain barrier penetration but potentially increasing off-target effects .

- 4-Methoxyphenyl groups : Modulate serotonin/dopamine reuptake inhibition, similar to monoamine neurotransmitters .

- Beta-cyclodextrin inclusion complexes : Reduce toxicity but may decrease bioactivity due to steric hindrance . SAR studies using halogenated analogs (e.g., 2-fluoro or 2-chloro derivatives) reveal trade-offs between hydrogen bonding and metabolic stability .

Q. What computational approaches are employed to predict the structure-activity relationships (SAR) of piperazine derivatives?

- Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and topological polar surface area (TPSA) to correlate physicochemical properties with bioactivity. For instance, Pfizer’s QSAR models for renin inhibitors incorporate IC50 values (log-transformed) and molecular docking simulations to prioritize derivatives with high bioavailability . Machine learning tools (e.g., Random Forest, SVM) analyze large datasets to predict binding affinities for targets like tubulin or carbonic anhydrase .

Q. What challenges arise in crystallizing 1-Hexyl-4-(4-methoxyphenyl)piperazine derivatives, and how are they addressed?

- Answer : Challenges include:

- Disorder in halogenated analogs : Resolved using high-resolution X-ray diffraction (0.8–1.0 Å) and occupancy refinement software (e.g., SHELXL) .

- Polymorphism : Controlled via solvent selection (e.g., ethanol vs. acetonitrile) and slow evaporation techniques .

- Supramolecular assembly : Hirshfeld surface analysis identifies dominant interactions (e.g., π-π stacking in 2-fluorobenzoyl derivatives) to guide co-crystal design .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Discrepancies often stem from:

- Experimental variability : Standardize assays (e.g., fixed anesthesia models vs. variable tumor cell lines ).

- Structural impurities : Validate purity via HPLC (>95%) and elemental analysis .

- Pharmacokinetic factors : Compare in vitro IC50 with in vivo bioavailability using PK/PD modeling . Meta-analyses of literature data (e.g., antiplatelet vs. analgesic activity) clarify context-dependent effects .

Q. What role do supramolecular interactions play in the compound’s stability and bioactivity?

- Answer : Non-covalent interactions (e.g., C–H⋯O hydrogen bonds, aromatic stacking) stabilize crystal lattices and influence solubility . For example, 2-hydroxybenzoyl derivatives form chain-like structures via O–H⋯O bonds, enhancing thermal stability (TGA decomposition >200°C) . In biological systems, these interactions may affect receptor binding kinetics or metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.